molecular formula C17H22N2O5 B2777019 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde CAS No. 712333-19-2

4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde

Cat. No. B2777019
CAS RN: 712333-19-2
M. Wt: 334.372
InChI Key: CHJUDLNQEADYAS-UHFFFAOYSA-N
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Description

4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde, also known as DEAB, is a chemical compound that has been widely used in scientific research. DEAB is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which plays a critical role in the metabolism of aldehydes. In

Mechanism of Action

4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde inhibits ALDH activity by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding acids. This leads to an accumulation of aldehydes, which can have toxic effects on cells. The inhibition of ALDH by 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde has been shown to have therapeutic potential in various diseases, including cancer and cardiovascular diseases.
Biochemical and Physiological Effects:
The inhibition of ALDH by 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde can have various biochemical and physiological effects. In cancer cells, the accumulation of aldehydes can lead to DNA damage and cell death. In cardiovascular diseases, the accumulation of aldehydes can lead to oxidative stress and inflammation. In neurodegenerative diseases, the accumulation of aldehydes can lead to neuronal damage and cell death. The effects of 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde on ALDH activity and aldehyde metabolism have been extensively studied in vitro and in vivo, providing valuable insights into the role of ALDH in these diseases.

Advantages and Limitations for Lab Experiments

4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde has several advantages as a tool for studying ALDH activity. It is a potent and specific inhibitor of ALDH, allowing researchers to selectively inhibit ALDH activity without affecting other enzymes. 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde is also relatively stable and easy to handle, making it suitable for use in a wide range of experiments. However, 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde also has some limitations. It can have off-target effects on other enzymes, and its effects can be influenced by factors such as pH and temperature. Therefore, careful controls and validation experiments are necessary to ensure the specificity and reproducibility of the results.

Future Directions

Could include the development of more potent and selective ALDH inhibitors, the investigation of the effects of ALDH inhibition on other biological processes, and the exploration of the therapeutic potential of ALDH inhibition in various diseases. Additionally, the use of 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
In conclusion, 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde is a potent and specific inhibitor of ALDH that has been widely used in scientific research. Its inhibition of ALDH activity has provided valuable insights into the role of ALDH in various diseases, and its therapeutic potential is being explored in preclinical and clinical studies. However, careful controls and validation experiments are necessary to ensure the specificity and reproducibility of the results. Further research into the role of ALDH and the development of more potent and selective inhibitors could lead to new treatments for a range of diseases.

Synthesis Methods

The synthesis of 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-(chloromethyl)propyltrimethoxysilane and 4,4-dimethylimidazolidine-2,5-dione. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as acetonitrile. The resulting product is purified by column chromatography to obtain 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde in high yield and purity.

Scientific Research Applications

4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde has been widely used in scientific research as a tool to study the role of ALDH in various biological processes. ALDH is involved in the metabolism of endogenous and exogenous aldehydes, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde has been used to inhibit ALDH activity in vitro and in vivo, allowing researchers to investigate the role of ALDH in these diseases.

properties

IUPAC Name

4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-4-23-14-10-12(11-20)6-7-13(14)24-9-5-8-19-15(21)17(2,3)18-16(19)22/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJUDLNQEADYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCCN2C(=O)C(NC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde

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